2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C7H4F3IN2O and a molecular weight of 316.02 g/mol . This compound is characterized by the presence of trifluoromethyl and iodopyridinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide typically involves the reaction of 5-iodo-2-pyridinecarboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodopyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-pyridinyl)acetamide
- 2,2,2-Trifluoro-N-(4-methyl-pyridin-2-yl)acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide is unique due to the presence of both trifluoromethyl and iodopyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
895057-26-8 |
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Molecular Formula |
C7H4F3IN2O |
Molecular Weight |
316.02 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H4F3IN2O/c8-7(9,10)6(14)13-5-2-1-4(11)3-12-5/h1-3H,(H,12,13,14) |
InChI Key |
OUEPCSIMAAVCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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